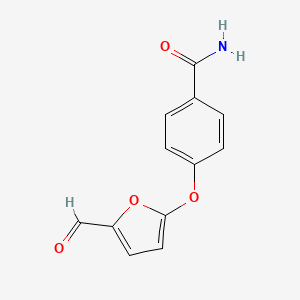

4-(5-Formyl-furan-2-yloxy)-benzamide

Description

4-(5-Formyl-furan-2-yloxy)-benzamide is a benzamide derivative featuring a furan ring substituted with a formyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. The presence of the formyl group on the furan ring enhances its reactivity, facilitating further derivatization for drug discovery applications. For instance, it has been utilized as a precursor in synthesizing inhibitors targeting oncogenic tyrosine phosphatases like SHP2, where its furan-benzamide scaffold contributes to binding affinity .

Properties

Molecular Formula |

C12H9NO4 |

|---|---|

Molecular Weight |

231.20 g/mol |

IUPAC Name |

4-(5-formylfuran-2-yl)oxybenzamide |

InChI |

InChI=1S/C12H9NO4/c13-12(15)8-1-3-9(4-2-8)16-11-6-5-10(7-14)17-11/h1-7H,(H2,13,15) |

InChI Key |

KIVAJKIWHLUFGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC2=CC=C(O2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide Derivatives

a. 5-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (3a-3b)

- Structure : These compounds replace the formyl-furan moiety with a benzimidazole ring linked via a hydrazide bridge.

- Synthetic Pathway : Synthesized via condensation of hydrazides with substituted benzaldehydes, requiring multi-step reactions (e.g., Na₂S₂O₅-mediated cyclization in DMF) .

- Bioactivity : Primarily explored for antimicrobial properties, contrasting with 4-(5-Formyl-furan-2-yloxy)-benzamide’s role in kinase inhibition.

b. Naphthalene-based Benzamide Derivatives (e.g., Compound 28)

- Structure : Features a benzamide group at the C-4 position of a naphthalene ring instead of a furan-linked benzamide.

- Synthetic Efficiency : Lower global yield (13% over three steps) compared to this compound’s 70% yield under optimized conditions .

- Applications : Targets transglutaminase enzymes, indicating structural flexibility in modulating enzyme selectivity .

Functional Group Analogues

a. Halogenated Benzamides (e.g., 4-bromo-N-(2-chloro-6-fluorophenyl)-benzamide)

- Structure : Contains halogen substituents (Br, Cl, F) on the benzamide core, enhancing metabolic stability but reducing electrophilic reactivity compared to the formyl-furan group.

- Synthetic Scalability : High yields (90%) achieved via acyl chloride intermediates, demonstrating robustness in large-scale synthesis .

b. Benzofuranone-Benzamide Hybrids (e.g., Compound 7d)

- Structure: Integrates a benzofuranone ring system instead of a formyl-furan.

- Bioactivity : Acts as histone deacetylase (HDAC) inhibitors, highlighting how subtle structural changes (ketone vs. formyl groups) redirect therapeutic targets .

Table 1. Reaction Efficiency Across Benzamide Derivatives

Key Findings :

- Ultrasonic methods (e.g., for 4-(benzyloxy)-N-azetidin-yl derivatives) improve yields (85–92%) and reduce reaction times compared to conventional reflux .

- The formyl-furan benzamide’s 70% yield under mild conditions underscores its synthetic accessibility relative to naphthalene-based analogues .

Table 2. Target-Specific Activities of Benzamide Analogues

Key Insights :

- The formyl-furan group in this compound enables selective SHP2 inhibition, whereas benzofuranone derivatives exhibit broader HDAC inhibition .

- Halogenated benzamides prioritize pharmacokinetic properties over potency, reflecting divergent design priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.